molecular formula C18H19N3O4S B2586610 N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893386-02-2

N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2586610
CAS No.: 893386-02-2
M. Wt: 373.43
InChI Key: SBFCKFZRWBFYSQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound of significant interest in preclinical neuroscience research, primarily investigated for its potential activity on the cannabinoid system . Its molecular structure, featuring a dimethoxyphenyl group linked to a furanylimidazole core via a sulfanylacetamide bridge, is characteristic of synthetic cannabinoid receptor agonists (SCRAs) designed to probe cannabinoid receptor type 1 (CB1) interactions. Researchers utilize this compound as a chemical tool to study the structure-activity relationships (SAR) of novel SCRA scaffolds and to elucidate the complex signaling pathways modulated by CB1 receptor activation in vitro. The specific inclusion of the furan-2-ylmethyl substituent is a key structural feature for investigating receptor binding affinity and functional selectivity. Studies involving this compound are critical for advancing the understanding of endocannabinoid system function in neurological processes and for the pharmacological characterization of emerging synthetic compounds in controlled laboratory settings.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-13-5-6-16(24-2)15(10-13)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCKFZRWBFYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also known as G856-2195, is a compound of interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDescription
Molecular Formula C18H19N3O4S
Molecular Weight 373.42 g/mol
IUPAC Name This compound
SMILES COc(cc1)cc(NC(CSc2nccn2Cc2ccco2)=O)c1OC

Antitumor Activity

Recent studies have indicated that compounds similar to G856-2195 exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with structural similarities showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antiproliferative activity . The presence of the imidazole ring is hypothesized to enhance interaction with cellular targets involved in cancer proliferation.

Antimicrobial Properties

G856-2195 has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that derivatives of this compound exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . This suggests potential applications in treating bacterial infections.

The biological activity of G856-2195 can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The imidazole moiety may inhibit enzymes critical for tumor growth or bacterial survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can increase ROS levels, contributing to their cytotoxic effects .

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of G856-2195 analogs found that modifications to the furan and imidazole components significantly impacted their potency. For example, substituents on the phenyl ring were shown to enhance activity against various cancer cell lines .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications led to enhanced antimicrobial efficacy, with some compounds exhibiting MIC values as low as 2 µg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in aryl substituents, heterocyclic moieties, and functional groups, leading to distinct properties. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Substituents Structural Highlights
Target Compound C₁₈H₂₁N₃O₄S 2,5-Dimethoxyphenyl; 1-(furan-2-ylmethyl)-imidazole Methoxy groups enhance polarity; furan oxygen enables π-π interactions .
F342-0089 () C₁₈H₁₅Cl₂N₃OS 2,5-Dichlorophenyl; 1-methyl-5-phenyl-imidazole Chloro groups increase lipophilicity; phenyl-imidazole boosts steric bulk .
Compound in C₂₁H₂₁FN₄O₃S 4-Fluorobenzyl; 5-hydroxymethyl-imidazole Fluorine enhances metabolic stability; hydroxymethyl aids hydrogen bonding .
Compound in C₂₀H₂₁N₃O₂S 2,5-Dimethylphenyl; 2-methoxyphenyl Methyl groups increase hydrophobicity; reduced solubility vs. methoxy analogs .

Physicochemical Properties

  • Polarity/Solubility :

    • The target compound’s 2,5-dimethoxyphenyl group increases polarity compared to dichlorophenyl (F342-0089) or dimethylphenyl () analogs, improving aqueous solubility .
    • Furan-2-ylmethyl substitution introduces oxygen-mediated hydrogen bonding, contrasting with thiophene-containing analogs (), where sulfur reduces polarity .
  • Lipophilicity :

    • Chloro substituents (F342-0089) elevate logP values, favoring blood-brain barrier penetration, whereas methoxy groups balance solubility and membrane permeability .

Pharmacological Activity

  • Adenosine Receptor Affinity: The target compound’s imidazole-acetamide core aligns with adenosine receptor ligand scaffolds (). Methoxy groups may enhance A₂A subtype selectivity over chloro-substituted analogs . F342-0089’s dichlorophenyl group could favor off-target interactions due to higher lipophilicity .
  • Metal Coordination: Hydroxymethyl-imidazole derivatives () exhibit strong coordination with transition metals, useful in catalytic or diagnostic applications .

Research Findings and Data

Crystallographic and Conformational Insights

  • Crystal structures of related acetamides () reveal that amide group planarity and dihedral angles between aryl/imidazole rings dictate molecular packing. For example:
    • In dichlorophenyl analogs (), dihedral angles of 54.8°–77.5° between aryl and imidazole rings result in varied dimerization via N–H⋯O bonds .
    • The target compound’s furan substituent may adopt a similar conformation, influencing crystal stability and solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols: (1) formation of the imidazole ring via cyclization of precursors (e.g., under acidic/basic conditions), (2) introduction of the furan-2-ylmethyl group via alkylation, (3) sulfanyl linkage formation using thiol intermediates, and (4) final acetamide coupling.
  • Key parameters include temperature control (e.g., 273 K for carbodiimide-mediated coupling reactions), solvent selection (dichloromethane for solubility), and stoichiometric ratios of reagents like triethylamine. Purification via recrystallization or chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, furan, and imidazole protons). Aromatic protons in the dimethoxyphenyl group appear as distinct doublets (δ 6.5–7.5 ppm), while the sulfanyl-acetamide linkage shows characteristic singlet peaks.
  • IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups.
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ ion).
    • Cross-validation with X-ray crystallography (SHELX refinement) resolves ambiguities in stereochemistry .

Q. What preliminary biological assays are recommended to screen for potential pharmacological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Enzyme inhibition : Test against targets like elastase or kinases via fluorometric/colorimetric assays (IC₅₀ determination).
  • Antimicrobial screening : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
    • Structure-activity relationships (SAR) should guide target selection; e.g., imidazole and furan moieties are linked to kinase modulation .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s conformation, and what challenges arise due to its flexible sulfanyl-acetamide linkage?

  • Methodological Answer :

  • SHELX workflows : Use SHELXL for high-resolution refinement, leveraging restraints for flexible groups (e.g., sulfanyl torsion angles). Hydrogen-bonding networks (N–H⋯O) stabilize conformers, as seen in related acetamide derivatives .
  • Challenges : Dynamic disorder in the furan or imidazole rings may require twinning corrections or multi-conformer modeling. High thermal motion in the sulfanyl group necessitates anisotropic displacement parameter (ADP) refinement .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain poor in vivo efficacy.
  • Formulation optimization : Use solubility enhancers (e.g., cyclodextrins) if poor bioavailability is observed.
  • Target engagement studies : Validate target binding via SPR or thermal shift assays to confirm mechanism of action discrepancies .

Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting reactivity and target interactions of the sulfanyl-acetamide moiety?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfur atom nucleophilicity).
  • Docking studies : Use AutoDock Vina to model interactions with enzymes like elastase; prioritize poses where the furan group occupies hydrophobic pockets.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the dimethoxyphenyl or furan groups?

  • Methodological Answer :

  • Analog synthesis : Replace methoxy groups with halogens or electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects.
  • Biological testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., furan methylation vs. hydrogen bonding).
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic fields with activity .

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